molecular formula C11H15N3O3S B4273408 N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4273408
M. Wt: 269.32 g/mol
InChI Key: SMTVDWSQZHYWSR-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is an organic compound that features a pyrazole ring substituted with a furylmethyl group, three methyl groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable furylmethyl halide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Furylmethyl aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)thiourea: Shares the furylmethyl group but has a thiourea moiety instead of a sulfonamide group.

    2-FLUORO-N-(2-furylmethyl)benzamide: Contains a furylmethyl group and a benzamide moiety.

    N-(2-furylmethyl)-4-methoxybenzamide: Similar structure with a methoxybenzamide group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the combination of its pyrazole ring, furylmethyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-8-11(9(2)14(3)13-8)18(15,16)12-7-10-5-4-6-17-10/h4-6,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTVDWSQZHYWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N-[(FURAN-2-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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